4-(4-Methylphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Description
4-(4-Methylphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative featuring a trifluoromethyl group at position 6, a piperazine ring at position 2, and a 4-methylphenyl substituent at position 2. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry due to their ability to mimic purine bases and interact with biological targets such as enzymes and receptors .
Properties
Molecular Formula |
C16H17F3N4 |
|---|---|
Molecular Weight |
322.33 g/mol |
IUPAC Name |
4-(4-methylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C16H17F3N4/c1-11-2-4-12(5-3-11)13-10-14(16(17,18)19)22-15(21-13)23-8-6-20-7-9-23/h2-5,10,20H,6-9H2,1H3 |
InChI Key |
SMOKNAVZPBFUEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N3CCNCC3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the reaction of 4-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine with trifluoromethyl iodide. The reaction proceeds via nucleophilic aromatic substitution (SNAr) to introduce the trifluoromethyl group.
Reaction Conditions:: The reaction typically occurs under basic conditions, using a strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). Solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly employed.
Industrial Production:: While research laboratories often use custom synthesis, industrial production may involve large-scale processes. These could include continuous flow reactions or batch processes, optimizing yield and purity.
Chemical Reactions Analysis
Oxidation: The trifluoromethyl group can undergo oxidation to form trifluoromethyl ketones or alcohols.
Reduction: Reduction of the pyrimidine ring may yield related compounds.
Substitution: SNAr reactions allow substitution of the trifluoromethyl group.
Trifluoromethylating Agents: Trifluoromethyl iodide (CF₃I) or trifluoromethyl copper reagents.
Base: Potassium carbonate (K₂CO₃), sodium hydride (NaH), or other strong bases.
Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or other polar aprotic solvents.
Major Products:: The primary product is 4-(4-methylphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine itself. Side products may include regioisomers or partially fluorinated derivatives.
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: It could serve as a scaffold for drug design due to its unique structure.
Biological Studies: Researchers explore its interactions with biological targets.
Materials Science: Its trifluoromethyl group enhances material properties.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Comparisons
Key Observations :
- Piperazine vs.
- Trifluoromethyl (CF₃) Group : The CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to methyl or phenyl groups in analogs like . This group is often used to optimize pharmacokinetic properties .
Biological Activity
4-(4-Methylphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine, also known by its CAS number 862657-90-7, is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its efficacy against various cancer cell lines and its mechanisms of action.
- Molecular Formula : C₁₆H₁₇F₃N₄
- Molecular Weight : 322.33 g/mol
- CAS Number : 862657-90-7
Anticancer Properties
Recent studies have highlighted the anticancer potential of 4-(4-Methylphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine. Notably, it has shown significant efficacy against several human cancer cell lines.
-
Inhibition of PARP1 Activity :
- The compound has been evaluated for its ability to inhibit poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair mechanisms. In a study, compounds similar to 4-(4-Methylphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine demonstrated IC50 values comparable to established PARP inhibitors like Olaparib, indicating its potential as a therapeutic agent in oncology .
- Cell Viability Assays :
-
Mechanistic Insights :
- The compound's mechanism involves the enhancement of cleaved PARP1 levels and increased phosphorylation of H2AX, which are markers of DNA damage response and apoptosis . Additionally, it was found to activate caspase pathways (Caspase 3/7), further supporting its role in promoting programmed cell death in cancer cells .
Case Study 1: Efficacy Against Breast Cancer Cells
In a controlled laboratory setting, the compound was tested against MCF-7 breast cancer cells:
- Concentration Range : 0.01 µM to 1000 µM
- Results : Significant reduction in cell viability was observed with an IC50 value around 18 µM, suggesting effective cytotoxicity against these cells .
Case Study 2: Comparison with Other Compounds
When compared with other known inhibitors:
- Olaparib : IC50 = 57.3 µM
- Compound under study : IC50 = 18 µM
This comparison indicates that the compound may possess superior efficacy in inhibiting PARP1 activity compared to some existing treatments .
Data Summary
| Compound Name | CAS Number | IC50 (µM) | Target Enzyme | Cell Line |
|---|---|---|---|---|
| 4-(4-Methylphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine | 862657-90-7 | 18 | PARP1 | MCF-7 |
| Olaparib | N/A | 57.3 | PARP1 | MCF-7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
